molecular formula C15H21N3O3S2 B319467 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide

Cat. No.: B319467
M. Wt: 355.5 g/mol
InChI Key: DHBIMAHHEZVXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenyl ring, further connected to a carbamothioyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-aminobenzenesulfonamide with cyclohexyl isocyanate to form the cyclohexylsulfamoyl derivative. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, followed by acetylation with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the acetamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide: Unique due to its specific structure and functional groups.

    N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}acetamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}acetamide: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of this compound lies in its cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N3O3S2

Molecular Weight

355.5 g/mol

IUPAC Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C15H21N3O3S2/c1-11(19)16-15(22)17-12-7-9-14(10-8-12)23(20,21)18-13-5-3-2-4-6-13/h7-10,13,18H,2-6H2,1H3,(H2,16,17,19,22)

InChI Key

DHBIMAHHEZVXLX-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.